N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Description
N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a polycyclic heterocyclic compound characterized by a tricyclic core fused with nitrogen-containing rings.
Properties
IUPAC Name |
N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-14-12-21(18(24)19-13-6-2-1-3-7-13)11-9-15(14)20-16-8-4-5-10-22(16)17/h4-5,8,10,13H,1-3,6-7,9,11-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFHBROIGHMRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide (CAS Number: 887409-04-3) is a complex organic compound characterized by its unique tricyclic structure and diverse potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 887409-04-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and the introduction of specific functional groups to achieve desired biological properties. Key steps in the synthesis include:
- Formation of Tricyclic Core : The initial step involves constructing the tricyclic framework through cyclization reactions.
- Functional Group Modification : Subsequent steps introduce the cyclohexyl group and carboxamide functionalities.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes linked to metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity related to neurotransmission or hormonal regulation.
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in various fields:
- Antitumor Activity : A study demonstrated that N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibited significant cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF7), indicating its potential as an anticancer agent .
- Antimicrobial Properties : Another investigation revealed that this compound displayed antimicrobial activity against Gram-positive bacteria, suggesting applications in treating bacterial infections .
- Neuroprotective Effects : Research indicated neuroprotective properties in cellular models of neurodegeneration, hinting at potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca in relation to structurally similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo... | Contains an imine group | Anticancer | Different heterocyclic structure |
| N-cyclohexyl-N-propanoyl-pyridine | Contains a pyridine ring | Antimicrobial | Simpler structure |
| 6-amino-N-cyclopentyl-benzothiazole | Contains a benzothiazole moiety | Antidiabetic | Urea vs amide |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Halogenated analogs (BK60110/BK60058) require precise halogenation steps, while the nitro-substituted compound () poses stability risks during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
